Cimiacerin B
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Overview
Description
Chemical Reactions Analysis
Cimiacerin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Cimiacerin B has several scientific research applications:
Chemistry: It is used as a reference compound in the study of organic synthesis and reaction mechanisms.
Biology: It is used in the study of biological processes and pathways, particularly those involving cell signaling and metabolism.
Medicine: It has potential therapeutic applications due to its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cimiacerin B involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating cell signaling pathways, leading to changes in gene expression and cellular function. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Cimiacerin B is similar to other compounds in the Cimicifuga genus, such as cimigenol and actein. These compounds share similar structural features and bioactive properties. this compound is unique in its specific molecular structure and the particular pathways it modulates .
Similar Compounds
- Cimigenol
- Actein
- Norkhellol
- Cimifugin
- Foetinoside
Properties
IUPAC Name |
(1S,7S,10R,12S,15R,16R,17S,18R,21R,22R,24S)-1,6,6,15,17,20,20-heptamethyl-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacosane-7,21,22-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-16-21-17(34-30(33)22(16)35-25(4,5)23(30)32)14-27(7)19-9-8-18-24(2,3)20(31)10-11-28(18)15-29(19,28)13-12-26(21,27)6/h16-23,31-33H,8-15H2,1-7H3/t16-,17-,18?,19?,20-,21-,22+,23+,26+,27-,28+,29-,30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEIFZAVNWDOBM-VFFFANILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C)OC7(C1OC(C7O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@]3([C@@]2(CC[C@]45C3CCC6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C)O[C@]7([C@@H]1OC([C@H]7O)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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